molecular formula C13H15N3O3 B2657172 2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886913-08-2

2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2657172
CAS No.: 886913-08-2
M. Wt: 261.281
InChI Key: DOCKECIRTFXBDE-UHFFFAOYSA-N
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Description

2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a specialized chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound is based on the pyrido[1,2-a]pyrimidin-4-one core, a structure recognized as a privileged scaffold in medicinal chemistry due to its ability to interact with multiple biological targets . The specific 2-hydroxy and 3-carboxamide substitutions on this heterocyclic framework are of high interest, as closely related analogs have been identified as a new class of HIV-1 integrase inhibitors, demonstrating optimized and highly efficient strand transfer inhibition . This suggests its potential application in developing novel antiviral agents. Furthermore, pyrido[1,2-a]pyrimidine derivatives have shown a wide spectrum of significant biological activities in scientific literature, indicating the broader research value of this chemotype. These activities include serving as selective aldose reductase inhibitors with antioxidant properties , and exhibiting central nervous system (CNS) effects such as analgesic activity, as documented in patented compounds . The structure also allows for versatile chemical modification, making it a valuable intermediate for synthesizing more complex fused heterocyclic systems, such as pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines, which can expand the scope of SAR studies . Researchers can leverage this compound to probe new mechanisms of action, particularly in the realms of antiviral and enzyme inhibition research.

Properties

IUPAC Name

2-hydroxy-9-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-6-14-11(17)9-12(18)15-10-8(2)5-4-7-16(10)13(9)19/h4-5,7,18H,3,6H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCKECIRTFXBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=C2C(=CC=CN2C1=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrido[1,2-a]pyrimidine family exhibit significant anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown selective inhibition of tumor cells expressing folate receptors (FRs), which are often overexpressed in certain cancers. Studies have demonstrated that these compounds can inhibit cell proliferation with IC50 values below 1 nM, suggesting potent antitumor efficacy while minimizing toxicity to normal cells .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. In vitro studies have shown that derivatives can inhibit lipoxygenase (LOX) activity, which is implicated in inflammatory processes. For example, specific analogues demonstrated IC50 values around 10 μM for LOX inhibition, indicating potential for treating inflammatory diseases .

Multi-target Agents

Recent research has focused on developing multi-target agents based on the privileged structure of pyrido[1,2-a]pyrimidines. These agents are designed to simultaneously inhibit multiple pathways involved in disease progression, thus improving therapeutic outcomes. For example, certain derivatives have been shown to possess combined antioxidant and LOX inhibitory activities, which could be beneficial in managing oxidative stress-related conditions .

Synthesis and Efficacy

A notable study involved the synthesis of various derivatives of 2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide and their evaluation for biological activity. The results indicated that modifications to the amide group significantly influenced both the potency and selectivity of these compounds against cancer cell lines and inflammatory markers .

Clinical Implications

Clinical implications of these findings suggest that compounds like this compound could serve as lead compounds for developing new therapies targeting specific cancers or inflammatory diseases. Ongoing research aims to further elucidate their pharmacokinetics and safety profiles in preclinical models.

Mechanism of Action

The mechanism of action of 2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrido[1,2-a]pyrimidine derivatives are highly dependent on substituent patterns. Key analogues include:

Compound Name Substituents (Position) Biological Activity Molecular Formula Molar Mass (g/mol) Key Reference
Target Compound 2-OH, 9-Me, N-propyl (C3H7) Analgesic (Acetic acid model) C₁₃H₁₅N₃O₄ 301.28
N-Benzyl-2-hydroxy-9-methyl-4-oxo derivative 2-OH, 9-Me, N-benzyl (C₆H₅CH₂) Analgesic (Uniform activity) C₁₈H₁₅N₃O₄ 361.33
6-Me, N-cyclopentyl derivative 6-Me, N-cyclopentyl Gastroprotective C₁₇H₁₉N₃O₃ 313.35
1-(3-Methoxypropyl)-N-phenylethyl derivative 1-(3-MeO-propyl), N-phenylethyl Not reported C₂₄H₂₆N₄O₃ 418.49

Key Observations :

  • Position of Methyl Groups : A methyl group at position 9 (target) vs. position 6 (gastroprotective analogue) shifts steric effects, possibly altering target selectivity .
  • Bioisosterism: The 2-hydroxy-4-oxo-pyrido[1,2-a]pyrimidine core mimics 4-hydroxyquinolin-2-one pharmacophores, suggesting shared mechanisms in analgesic activity .

Physicochemical Properties

  • Solubility : The N-propyl chain (target) reduces polarity compared to N-benzyl derivatives, as evidenced by lower molar mass (301.28 vs. 361.33 g/mol) .
  • pKa : Predicted pKa values for analogues like the phenylethyl derivative (14.76 ± 0.40) suggest weak basicity, likely due to the pyrimidine nitrogen .
  • Density : Higher substituent complexity (e.g., phenylethyl group) correlates with increased density (1.24 g/cm³) .

Biological Activity

2-Hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound belonging to the pyridopyrimidine class, characterized by its unique heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O3C_{13}H_{16}N_4O_3, with a molecular weight of approximately 291.307 g/mol. The compound features several functional groups, including a hydroxyl group, a carbonyl group, and an amide group, which contribute to its reactivity and biological profile .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through interaction with viral enzymes or host cell receptors.
  • Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Its mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .
  • Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, indicating its potential as an antimicrobial agent. The specific mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This includes:

  • Enzyme Inhibition : The compound has been found to inhibit key enzymes involved in nucleotide metabolism, which is crucial for both viral replication and cancer cell proliferation .
  • Receptor Modulation : It may also modulate receptor activity related to cell signaling pathways, influencing processes such as apoptosis and immune response .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Cell Line Studies : In studies involving human tumor cell lines (e.g., KB, IGROV1), the compound demonstrated significant cytotoxic effects at subnanomolar concentrations, correlating with its ability to inhibit folate transport mechanisms essential for tumor growth .
  • Animal Models : In vivo studies have shown that the compound can effectively reduce tumor size in xenograft models while exhibiting minimal toxicity to normal tissues, suggesting a favorable therapeutic window .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialEfficacy against various bacterial strains
Enzyme InhibitionInhibition of nucleotide metabolism enzymes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, and how is structural confirmation achieved?

  • Methodological Answer : The compound is synthesized via condensation reactions between 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate and benzylamines in boiling ethanol. Structural confirmation relies on elemental analysis (to verify stoichiometry) and ¹H NMR spectroscopy , where aromatic proton signals of the pyrido-pyrimidine core exhibit specific downfield shifts due to electron-withdrawing effects of the carbonyl groups. For example, the propylamide substituent introduces distinct splitting patterns in the aliphatic region (~1.0–2.5 ppm) .

Q. How is the biological activity of this compound typically evaluated in preclinical studies?

  • Methodological Answer : The "acetic acid-induced writhing" model is a standard assay for assessing analgesic activity. Mice are intraperitoneally injected with acetic acid (0.6% v/v), and the number of writhes (abdominal constrictions) is recorded over 20 minutes. Test compounds are administered orally 30 minutes prior to acetic acid exposure. Activity is quantified as the percentage reduction in writhes compared to a vehicle control. All N-benzyl derivatives of this compound showed comparable efficacy (~40–50% reduction), suggesting a conserved mechanism of action .

Advanced Research Questions

Q. What structural modifications enhance the bioactivity of this compound, and how does bioisosterism guide analog design?

  • Methodological Answer : Substitutions on the benzylamide fragment (e.g., electron-donating/-withdrawing groups) are explored to optimize activity. Surprisingly, all derivatives exhibited similar analgesic potency in the writhing model, contrasting with structure-activity relationships (SAR) observed in 4-hydroxyquinolin-2-one analogs. This discrepancy suggests bioisosterism between the pyrido-pyrimidine and quinolinone cores, where electronic and steric properties are conserved despite scaffold differences. Computational docking studies (e.g., using AutoDock Vina) into cyclooxygenase-2 (COX-2) or µ-opioid receptors could clarify target engagement .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is preferred. A C18 column (e.g., 5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile:water (70:30, v/v) at 1.0 mL/min provide baseline separation. Internal standards like 1-methyl-4-oxo-1,6,7,8-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (synthesized via literature methods) improve precision. Sample preparation involves solid-phase extraction (SPE) using Extrelut® cartridges to remove interferents .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) confirms the dominant tautomer. For example, the keto-enol equilibrium at the 2-hydroxy-4-oxo moiety is resolved by observing bond lengths: C=O bonds (~1.22 Å) and O–H distances (~0.98 Å) validate the enolic form. Disorder in crystal packing (e.g., propyl chain conformers) is modeled with occupancy factors. High-resolution data (d-spacing < 0.8 Å) and Hirshfeld surface analysis further validate hydrogen-bonding networks .

Q. What are the stability challenges during long-term storage, and how are degradation products characterized?

  • Methodological Answer : The compound is prone to hydrolysis under acidic/basic conditions and oxidation at the pyrido-pyrimidine core. Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation pathways. LC-MS/MS identifies major impurities:

  • Degradant A: 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (hydrolysis product).
  • Degradant B: N-oxide derivatives (oxidation at the propylamine group).
    Storage in amber vials under nitrogen at −20°C minimizes degradation .

Methodological Challenges and Contradictions

Q. How should researchers reconcile uniform biological activity across structurally diverse analogs?

  • Methodological Answer : Despite varying substituents on the benzylamide group, all derivatives showed comparable analgesic efficacy. This contradicts classical SAR expectations and suggests:

  • A saturation effect in the assay (e.g., maximal response achievable at low concentrations).
  • Off-target mechanisms (e.g., modulation of inflammatory cytokines rather than direct receptor binding).
    To resolve this, dose-response studies (EC₅₀ determination) and transcriptomic profiling (RNA-seq of treated tissues) are recommended to identify non-canonical pathways .

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